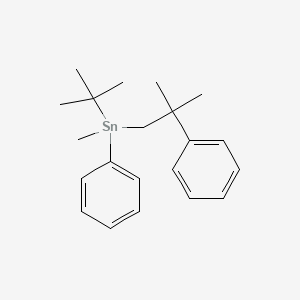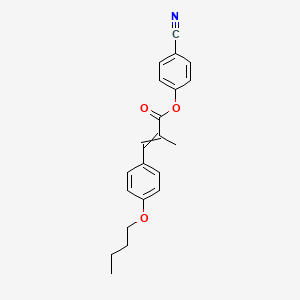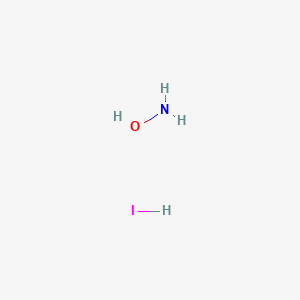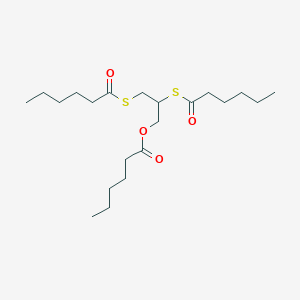
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and an alkyne functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with an appropriate alkyne precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic addition to the cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine under UV light.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylheptane)cyclohexan-1-ol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A cyclic peroxide with different reactivity.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: A diene with a similar cyclohexane core but different functional groups.
Uniqueness
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, multiple methyl groups, and an alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
61076-02-6 |
|---|---|
分子式 |
C20H36O |
分子量 |
292.5 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O/c1-16(2)9-10-17(3,4)12-14-20(21)15-18(5,6)11-13-19(20,7)8/h16,21H,9-11,13,15H2,1-8H3 |
InChIキー |
REPSYKPVNAHLJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)(C)C#CC1(CC(CCC1(C)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)









![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


